

Validating the Structure of 4-iodo-1H-imidazole: A Crystallographic Comparison

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Compound of Interest

Compound Name: 4-iodo-1H-imidazole

Cat. No.: B015931

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A definitive structural analysis of **4-iodo-1H-imidazole** has been achieved through single-crystal X-ray diffraction, providing precise atomic coordinates and molecular geometry. This guide compares the crystallographic data of **4-iodo-1H-imidazole** with its bromo- and chloro-analogs, offering researchers and drug development professionals a comprehensive reference for this important heterocyclic scaffold.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity, physical properties, and biological activity. For **4-iodo-1H-imidazole**, a versatile building block in medicinal chemistry and materials science, an unambiguous structural determination is crucial. X-ray crystallography stands as the gold standard for such validations, offering unparalleled detail into the solid-state conformation of crystalline compounds.

This report presents a comparative analysis of the crystal structure of **4-iodo-1H-imidazole** against 4-bromo-1H-imidazole and 4-chloro-1H-imidazole. By examining key crystallographic parameters, including unit cell dimensions, bond lengths, and bond angles, we provide a quantitative assessment of the structural landscape of these halogenated imidazoles.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for **4-iodo-1H-imidazole** and its bromo- and chloro- analogs, as obtained from the Crystallography Open Database (COD).

Parameter	4-iodo-1H-imidazole	4-bromo-1H-imidazole	4-chloro-1H-imidazole
COD ID	4512833	9013003	9013002
Chemical Formula	C ₃ H ₃ IN ₂	C ₃ H ₃ BrN ₂	C ₃ H ₃ ClN ₂
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	P n a 2 ₁	P 2 ₁ /c	P 2 ₁ /c
a (Å)	14.28(2)	8.432(3)	8.281(4)
b (Å)	5.568(8)	5.679(2)	5.642(3)
c (Å)	6.541(9)	10.231(4)	10.038(5)
α (°)	90	90	90
β (°)	90	109.91(3)	109.61(4)
γ (°)	90	90	90
Volume (Å ³)	520.1(13)	460.5(3)	441.8(4)

Selected Bond Lengths (Å)

Bond	4-iodo-1H-imidazole	4-bromo-1H-imidazole	4-chloro-1H-imidazole
C4-Halogen	2.06(3)	1.88(1)	1.72(2)
N1-C2	1.34(4)	1.33(2)	1.33(2)
C2-N3	1.32(4)	1.32(2)	1.32(2)
N3-C4	1.38(4)	1.37(2)	1.37(2)
C4-C5	1.36(4)	1.35(2)	1.35(2)
C5-N1	1.37(4)	1.37(2)	1.37(2)

Selected Bond Angles (°)

Angle	4-iodo-1H-imidazole	4-bromo-1H-imidazole	4-chloro-1H-imidazole
N1-C2-N3	112(3)	112.1(1)	112.2(1)
C2-N3-C4	107(2)	107.4(1)	107.3(1)
N3-C4-C5	109(3)	109.1(1)	109.2(1)
C4-C5-N1	106(3)	106.3(1)	106.3(1)
C5-N1-C2	106(3)	105.1(1)	105.0(1)
N3-C4-Halogen	126(2)	126.1(1)	126.3(1)
C5-C4-Halogen	125(2)	124.8(1)	124.5(1)

Experimental Protocols

Synthesis of 4-iodo-1H-imidazole

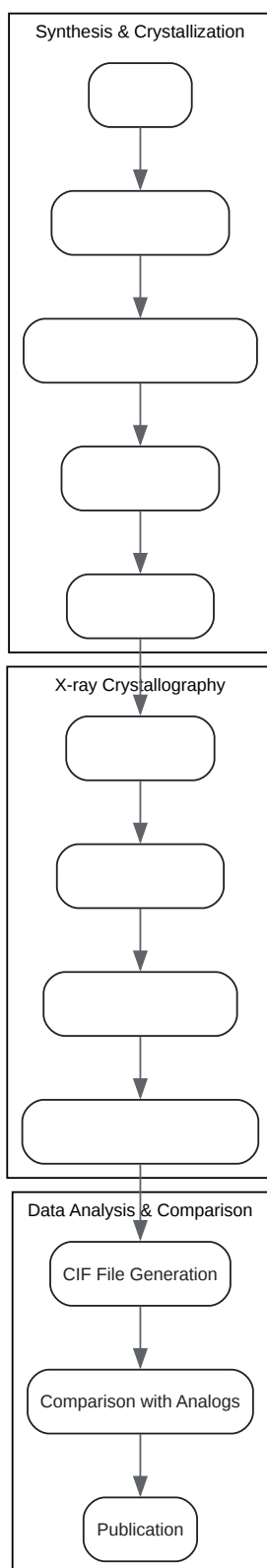
A common synthetic route to **4-iodo-1H-imidazole** involves the direct iodination of imidazole. In a typical procedure, imidazole is dissolved in a suitable solvent, often an aqueous basic solution, and treated with an iodinating agent such as iodine in the presence of an iodide salt. The reaction is typically carried out at reduced temperatures to control selectivity. The crude product is then isolated by filtration or extraction and purified by recrystallization from an appropriate solvent system, such as an ethanol/water or isopropanol/hexane mixture, to yield crystalline **4-iodo-1H-imidazole** suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction

A single crystal of **4-iodo-1H-imidazole** of suitable size and quality is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen to minimize thermal motion of the atoms. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation). A series of diffraction images are recorded as the crystal is rotated. The collected data is then processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

Experimental Workflow for Structural Validation

The following diagram illustrates the general workflow for the validation of the **4-iodo-1H-imidazole** structure by X-ray crystallography.



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*Experimental workflow for the structural validation of **4-iodo-1H-imidazole**.*

This comprehensive crystallographic data and the detailed experimental protocols provide a solid foundation for researchers working with **4-iodo-1H-imidazole** and its derivatives, facilitating further advancements in drug discovery and materials science.

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